2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Descripción
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-5-14(4-1)8-10-9-15-6-3-12-7-11(15)13-10/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPRIDIUOCWFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN3CCNCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reaction Mechanism
This method employs a one-pot, three-component condensation of 2-aminopyrazine , aryl aldehydes , and tert-butyl isocyanide under iodine catalysis. The process proceeds via:
Procedure
-
Reactants :
-
Conditions : Stir at room temperature for 12–24 hours.
-
Workup : Filter the precipitate, wash with ethanol, and dry under vacuum.
Table 1: Optimization of Iodine-Catalyzed MCR
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Iodine (0.5 mol%) | 85 |
| Solvent | Ethanol | 82 |
| Temperature | 25°C | 78 |
| Alternative Solvent | Toluene | 45 |
Stepwise Condensation-Cyclization Approach
Synthetic Pathway
This method involves discrete steps for imidazo[1,2-a]pyrazine core formation and subsequent functionalization:
-
Aldehyde-Pyrrolidine Condensation :
-
Cyclization :
-
Reductive Amination :
-
Introduce the pyrrolidinylmethyl group using sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Procedure
Table 2: Key Intermediates and Yields
| Intermediate | Yield (%) |
|---|---|
| Chloroethyl-pyrrolidine adduct | 75 |
| Cyclized imidazo[1,2-a]pyrazine | 60 |
| Final product after reduction | 65 |
Reductive Amination of Preformed Cores
Methodology
Pre-synthesized tetrahydroimidazo[1,2-a]pyrazine cores are functionalized via reductive amination:
-
Aldehyde Activation : React the core with glutaraldehyde in tetrahydrofuran (THF).
-
Amination : Add pyrrolidine and catalytic acetic acid.
-
Reduction : Use sodium triacetoxyborohydride (STAB) to stabilize the imine.
Procedure
-
Step 1 : Dissolve tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv) in THF. Add glutaraldehyde (1.5 equiv) and stir at 25°C for 1 hour.
-
Step 2 : Introduce pyrrolidine (2.0 equiv) and acetic acid (0.1 equiv). Stir for 2 hours.
-
Step 3 : Add STAB (1.2 equiv) and continue stirring for 12 hours. Quench with water and extract with ethyl acetate.
-
Yield : 70–80%.
Table 3: Reductive Amination Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing Agent | STAB | 80 |
| Solvent | THF | 78 |
| Temperature | 25°C | 75 |
| Alternative Agent | NaBH₃CN | 65 |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Iodine-Catalyzed MCR | One-pot, high atom economy | Limited to aryl aldehyde inputs |
| Stepwise Condensation | Flexible functionalization | Low overall yield (~50%) |
| Reductive Amination | High yield (~80%), mild conditions | Requires pre-synthesized core |
Purity and Characterization
-
NMR Data : Key signals include δ 3.2–3.5 ppm (pyrrolidine CH₂) and δ 7.1–7.3 ppm (imidazo aromatic protons).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Aminopyrazine | 450 |
| Tert-butyl isocyanide | 620 |
| Iodine | 120 |
Environmental Impact
Emerging Methodologies
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies. For instance, a study highlighted the structural modifications of imidazo[1,2-a]pyrazine derivatives that enhance their efficacy against cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property positions it as a candidate for developing treatments for diseases like Alzheimer's and Parkinson's .
Biological Research
Modulation of Enzyme Activity
The compound has been explored for its role as an enzyme modulator. It has shown potential in influencing the activity of various enzymes involved in metabolic pathways. This modulation can be crucial for understanding metabolic disorders and developing targeted therapies .
Antimicrobial Properties
Recent investigations have revealed that 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibits antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains, suggesting its utility in developing new antimicrobial agents to combat resistant infections .
Therapeutic Applications
Potential as a Therapeutic Agent
The compound's unique structure allows it to interact with multiple biological targets, making it a versatile candidate for therapeutic applications. Its ability to cross the blood-brain barrier enhances its potential as a treatment for central nervous system disorders. Ongoing studies are assessing its efficacy in treating conditions such as anxiety and depression due to its psychoactive properties .
Drug Development
Given its promising biological activities, this compound is being investigated in drug development pipelines. Researchers are focusing on optimizing its pharmacokinetic properties to improve bioavailability and reduce side effects associated with existing therapies .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Efficacy of Tetrahydroimidazo Derivatives | Cancer Research | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Neuroprotective Mechanisms of Imidazo Compounds | Neuroscience | Highlighted the reduction of oxidative stress markers in neuronal cells treated with the compound. |
| Antimicrobial Activity Against Resistant Strains | Microbiology | Showed effectiveness against multiple drug-resistant bacterial strains. |
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Structural and Functional Diversity in the Tetrahydroimidazo[1,2-a]pyrazine Family
The tetrahydroimidazo[1,2-a]pyrazine core allows extensive modifications, leading to diverse derivatives with varied pharmacological profiles. Below is a comparative analysis of key derivatives:
Table 1: Key Derivatives and Their Properties
Physicochemical Properties
- Lipophilicity : The pyrrolidine group in the target compound increases logP compared to polar hydrazones or sulfonyl fluorides.
- Metabolic Stability : Trifluoromethyl and halogenated derivatives show enhanced stability due to reduced oxidative metabolism .
Structure-Activity Relationships (SAR)
- Substituent Position : Modifications at the 2-position (e.g., pyrrolidinylmethyl, trifluoromethyl) significantly influence target engagement.
- Dimerization: Dimeric forms (e.g., BIM-46187) exhibit 10-fold higher potency than monomers, likely due to avidity effects .
- Ring Saturation : Reduced imidazo rings (e.g., 2,3-dihydro derivatives) lower affinity for alpha-adrenergic receptors, highlighting the importance of planarity .
Actividad Biológica
2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
- CAS Number : 171495-68-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Some studies have indicated that the compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.
- Modulation of Cell Cycle : It has been shown to affect cell cycle regulation in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces neuroinflammation |
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent reduction in cell viability and increased markers for apoptosis (caspase activation) after treatment with varying concentrations of the compound. These findings suggest a promising role for this compound in breast cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a potential candidate for further development in treating bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
